delphinidin 3-O-beta-D-glucoside betaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Delphinidin 3-O-beta-D-glucoside betaine is an oxonium betaine obtained by deprotonation of the 5 position of delfinidin 3-O-beta-D-glucoside. It is the major microspecies at pH 7.3. It is a conjugate base of a delphinidin 3-O-beta-D-glucoside.
Scientific Research Applications
Anti-Obesity and Lipid Metabolism
Delphinidin-3-O-β-glucoside (D3G) shows promise in obesity management due to its anti-adipogenic effects. In studies involving 3T3-L1 adipocytes and primary white adipocytes, D3G inhibited lipid accumulation and downregulated key adipogenic and lipogenic markers like PPARγ, SREBP1, C/EBPα, and FAS. It also upregulated SIRT1 and CPT-1 protein expressions, suggesting a role in lipid metabolism through AMPK-mediated signaling (Park, Sharma, & Lee, 2019).
Cardiovascular Health
D3G demonstrates protective roles against cardiovascular diseases (CVDs). It significantly inhibits platelet activation and thrombus growth in both arterial and venous shear stresses, contributing to its protective roles against thrombosis and CVDs (Yang et al., 2012).
Antioxidant and Anti-inflammatory Properties
D3G exhibits potent antioxidant and anti-inflammatory effects. It protects against oxidized low-density lipoprotein-induced mitochondrial dysfunction in vascular endothelial cells, suggesting potential benefits in preventing endothelial dysfunction and atherosclerosis (Jin et al., 2013). Furthermore, D3G has shown therapeutic effects against atherosclerosis in animal models, alleviating oxidative stress and inflammation (Sun et al., 2022).
Cancer Research
D3G and its derivatives have been studied for their potential anti-cancer properties. They have shown inhibitory effects on immune checkpoints in human colorectal cancer cells, potentially activating immune responses in the tumor microenvironment and inducing cancer cell death (Mazewski, Kim, & González de Mejía, 2019).
properties
Product Name |
delphinidin 3-O-beta-D-glucoside betaine |
---|---|
Molecular Formula |
C21H20O12 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
5-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-7-one |
InChI |
InChI=1S/C21H20O12/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7/h1-5,15,17-19,21-22,24-30H,6H2/t15-,17-,18+,19-,21-/m1/s1 |
InChI Key |
XIIACXXCJBZLHS-PEVLUNPASA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.